Me-Tet-PEG9-NHS
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Overview
Description
Me-Tet-PEG9-NHS: is a chemical compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains nine units of polyethylene glycol (PEG) and a tetrazine group. This compound is particularly useful in bioconjugation reactions due to its ability to undergo a specific inverse electron demand Diels-Alder reaction with trans-cyclooctene (TCO) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Me-Tet-PEG9-NHS involves the conjugation of a tetrazine group with a polyethylene glycol chain, followed by the activation of the terminal carboxyl group with N-hydroxysuccinimide (NHS). The reaction typically occurs under mild conditions to preserve the integrity of the functional groups .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency of the final product. The compound is usually produced in a solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Inverse Electron Demand Diels-Alder Reaction: Me-Tet-PEG9-NHS undergoes a specific inverse electron demand Diels-Alder reaction with compounds containing TCO groups
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Tetrazine and TCO Groups: For the Diels-Alder reaction.
Primary Amines: For amide bond formation.
Major Products
Bioconjugates: Formed through the Diels-Alder reaction.
Amide-Linked Compounds: Resulting from the reaction with primary amines.
Scientific Research Applications
Chemistry
Bioconjugation: Used to link biomolecules in a site-specific manner
Biology
Protein Labeling: Facilitates the labeling of proteins for imaging and tracking
Medicine
Antibody-Drug Conjugates: Used in the development of targeted cancer therapies
Industry
Diagnostic Tools: Employed in the creation of diagnostic assays and tools
Mechanism of Action
Me-Tet-PEG9-NHS exerts its effects through the inverse electron demand Diels-Alder reaction, where the tetrazine group reacts with TCO groups to form a stable covalent bond. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds
Tetrazine-PEG4-NHS: Contains a shorter PEG chain.
Tetrazine-PEG12-NHS: Contains a longer PEG chain.
Uniqueness: : Me-Tet-PEG9-NHS is unique due to its optimal PEG chain length, which provides a balance between solubility, biocompatibility, and stability. This makes it particularly suitable for a wide range of bioconjugation applications .
Properties
Molecular Formula |
C36H54N6O14 |
---|---|
Molecular Weight |
794.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H54N6O14/c1-29-38-40-36(41-39-29)31-4-2-30(3-5-31)28-37-32(43)8-10-47-12-14-49-16-18-51-20-22-53-24-26-55-27-25-54-23-21-52-19-17-50-15-13-48-11-9-35(46)56-42-33(44)6-7-34(42)45/h2-5H,6-28H2,1H3,(H,37,43) |
InChI Key |
MESSTSPLSVJMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
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